

## Envonalkib Demonstrates Superior Progression-Free Survival in Landmark Phase III Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Envonalkib |           |
| Cat. No.:            | B10827855  | Get Quote |

**Envonalkib**, a novel anaplastic lymphoma kinase (ALK) inhibitor, has shown a significant improvement in progression-free survival (PFS) for treatment-naive patients with ALK-positive non-small cell lung cancer (NSCLC) when compared to the first-generation inhibitor, crizotinib. The pivotal phase III clinical trial (NCT04009317) provides robust evidence of **Envonalkib**'s efficacy, positioning it as a formidable new option in the therapeutic arsenal against this molecularly defined subset of lung cancer. This guide offers an objective comparison of **Envonalkib**'s performance against other ALK inhibitors, supported by data from clinical trials and network meta-analyses.

# Head-to-Head Comparison: Envonalkib vs. Crizotinib

The multi-center, randomized, open-label, phase III trial (NCT04009317) serves as the primary source of independent validation for **Envonalkib**'s PFS benefit. The study enrolled 264 treatment-naive patients with advanced ALK-positive NSCLC, randomizing them to receive either **Envonalkib** or crizotinib.

#### **Key Efficacy Endpoints**

The primary endpoint of the study was progression-free survival as assessed by an Independent Review Committee (IRC). The results demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with **Envonalkib**.



| Efficacy<br>Endpoint                | Envonalkib<br>(n=131)         | Crizotinib<br>(n=133)        | Hazard Ratio<br>(95% CI) | p-value |
|-------------------------------------|-------------------------------|------------------------------|--------------------------|---------|
| Median PFS<br>(IRC-assessed)        | 24.87 months<br>(15.64-30.36) | 11.60 months<br>(8.28-13.73) | 0.47 (0.34-0.64)         | <0.0001 |
| Objective<br>Response Rate<br>(ORR) | 81.68%                        | 70.68%                       | -                        | 0.056   |
| Median Duration of Response         | 25.79 months                  | 11.14 months                 | -                        | 0.0003  |
| CNS Objective<br>Response Rate*     | 78.95%                        | 23.81%                       | -                        | -       |

For patients with baseline brain target lesions.

These data clearly indicate that **Envonalkib** more than doubles the median time to disease progression compared to crizotinib.[1][2][3][4][5][6] The consistency of these results was noted across various patient subgroups.[7]

#### **Safety and Tolerability**

While **Envonalkib** demonstrated a superior efficacy profile, it was associated with a higher incidence of Grade 3 or higher treatment-related adverse events (TRAEs) compared to crizotinib (55.73% vs. 42.86%).[1][2][3][4][5][8] However, the rate of permanent treatment discontinuation due to TRAEs was low at 6.11% for **Envonalkib**, and no treatment-related deaths were reported, suggesting a manageable safety profile for long-term administration.[7]

# Broader Context: Envonalkib in the Landscape of ALK Inhibitors

To provide a comprehensive perspective, it is essential to compare **Envonalkib**'s performance with other second and third-generation ALK inhibitors. While direct head-to-head trials with all comparators are not available, network meta-analyses of clinical trial data offer indirect comparisons of their efficacy.



| ALK Inhibitor | Generation | Median PFS (vs. Crizotinib)                                                                                                 |  |
|---------------|------------|-----------------------------------------------------------------------------------------------------------------------------|--|
| Envonalkib    | Second     | 24.87 months                                                                                                                |  |
| Alectinib     | Second     | ~34.8 months                                                                                                                |  |
| Brigatinib    | Second     | Not directly compared in a head-to-head trial with Crizotinib in first line, but network meta-analyses suggest superiority. |  |
| Lorlatinib    | Third      | Not directly compared in a head-to-head trial with Crizotinib in first line, but network meta-analyses suggest superiority. |  |

Network meta-analyses consistently demonstrate that second and third-generation ALK inhibitors, such as alectinib and brigatinib, significantly improve progression-free survival relative to crizotinib.[8][9][10] Alectinib, for instance, has shown a median PFS of approximately 34.8 months in its pivotal trial against crizotinib. While **Envonalkib**'s median PFS of 24.87 months is a substantial improvement over crizotinib, these indirect comparisons are important for clinical decision-making.

# Experimental Protocols Phase III Trial of Envonalkib vs. Crizotinib (NCT04009317) Methodology

- Study Design: A randomized, multicenter, open-label, phase III trial.
- Participants: 264 patients with treatment-naive, advanced, ALK-positive non-small cell lung cancer.
- Randomization: Patients were randomized in a 1:1 ratio to receive either Envonalkib or crizotinib.



- Intervention:
  - Envonalkib arm: Envonalkib administered orally.
  - o Crizotinib arm: Crizotinib administered orally.
- Primary Endpoint: Progression-free survival (PFS) as assessed by an Independent Review Committee (IRC).
- Secondary Endpoints: Objective response rate (ORR), duration of response, overall survival (OS), and safety.
- Data Cutoff for Primary Analysis: August 31, 2022.

#### Visualizing the Science

To better understand the biological context and experimental design, the following diagrams are provided.



Click to download full resolution via product page

Caption: ALK Signaling Pathway and **Envonalkib**'s Mechanism of Action.





Click to download full resolution via product page

Caption: Workflow of the NCT04009317 Clinical Trial.

#### Conclusion

The independent validation from the NCT04009317 phase III trial confirms that **Envonalkib** offers a statistically significant and clinically meaningful improvement in progression-free survival for treatment-naive patients with ALK-positive NSCLC compared to crizotinib.[1][2][3][4] [5][6] Its efficacy, particularly in delaying disease progression and its activity in the central nervous system, establishes it as a potent new therapeutic option. While indirect comparisons with other second and third-generation ALK inhibitors are important for clinical context, **Envonalkib**'s robust performance in its pivotal trial marks a significant advancement in the personalized treatment of ALK-positive lung cancer. Further real-world evidence will be valuable in substantiating its long-term effectiveness and safety in a broader patient population.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Systematic Review and Network Meta-Analysis of Anaplastic Lymphoma Kinase (ALK)
   Inhibitors for Treatment-Naïve ALK-Positive Lung Cancer PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial | Semantic Scholar [semanticscholar.org]
- 4. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial 西安交通大学 [scholar.xjtu.edu.cn]
- 7. An Oncological Breakthrough: Envonalkib Outperforms Crizotinib in Treating ALK-Positive Lung Cancer PharmaFeatures [pharmafeatures.com]
- 8. ALK inhibitors for non-small cell lung cancer: A systematic review and network metaanalysis | PLOS One [journals.plos.org]
- 9. The efficacy and safety of ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer: A network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of anaplastic lymphoma kinase inhibitors for non–small cell lung cancer: A systematic review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Envonalkib Demonstrates Superior Progression-Free Survival in Landmark Phase III Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827855#independent-validation-of-envonalkib-s-progression-free-survival-benefit]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com